[4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone
Overview
Description
[4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chlorophenyl group, a sulfonylphenyl group, and a morpholinylmethanone group, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfoxides, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholinylmethanone group may also play a role in modulating the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl phenyl sulfone: Known for its use in polymer synthesis and as a reagent in organic chemistry.
Bis(4-chlorophenyl) sulfone: Used in the production of high-performance polymers and as an intermediate in chemical synthesis.
4,4’-Dichlorobenzophenone: Utilized in the synthesis of various organic compounds and as a precursor in polymer production.
Uniqueness
[4-(4-Chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its utility in various fields of research make it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonylphenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-3-7-16(8-4-14)24(21,22)15-5-1-13(2-6-15)17(20)19-9-11-23-12-10-19/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDFXMQOMDDMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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